4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Overview
Description
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoquinoline core structure with methoxy and propan-2-yloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with aldehydes, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying substituents .
Scientific Research Applications
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: This compound shares a similar core structure but differs in the substituents attached to the benzene ring.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Another related compound with a similar aromatic structure but different functional groups.
Uniqueness
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is unique due to its specific combination of methoxy and propan-2-yloxy substituents, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(3-methoxy-4-propan-2-yloxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-14(2)27-20-11-9-16(12-21(20)26-3)19-13-22(25)24-23-17-7-5-4-6-15(17)8-10-18(19)23/h4-12,14,19H,13H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBYHWFDTVRBOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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